molecular formula C13H11NO4 B135530 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 147269-07-6

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B135530
CAS No.: 147269-07-6
M. Wt: 245.23 g/mol
InChI Key: FQXDUENLSLFAOZ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is recognized as a key intermediate and a core structural motif in the synthesis of potent and selective kinase inhibitors. Scientific literature identifies this dihydropyridone carboxylic acid as a precursor to advanced molecules designed to target Proviral Integration Moloney virus (PIM) kinases [1] . PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is associated with various cancers, including hematological malignancies and solid tumors [2] . The structure of this compound, featuring the 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold, is a privileged structure in drug design, contributing to favorable binding interactions with enzyme active sites. Researchers utilize this compound to develop and optimize new therapeutic agents, studying structure-activity relationships (SAR) to enhance potency and selectivity. Its applications extend to biochemical assay development, high-throughput screening, and investigating intracellular signaling pathways. Supplied as a high-purity solid, this product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDUENLSLFAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377647
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

147269-07-6
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure

  • Synthesis of Anilinomethylidene Meldrum’s Acid (1):
    A mixture of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-methoxyaniline in ethanol is refluxed with catalytic piperidine. The product precipitates as a yellow solid after cooling.

  • Cyclization with Cyanothioacetamide:
    Compound 1 (0.01 mol) is reacted with cyanothioacetamide (0.01 mol) in ethanol (10 mL) at room temperature for 24 hours. The mixture is acidified to pH 5 using concentrated HCl, yielding 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a crystalline solid.

Key Data:

ParameterValue
Yield68%
Reaction Time24 hours
SolventEthanol
Acidification AgentHCl (concentrated)

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thioacetamide’s sulfur atom on the electrophilic carbon of the Meldrum’s acid derivative, followed by cyclization and elimination of water. The 4-methoxyphenyl group is introduced via the aniline precursor, ensuring regioselective substitution at the 6-position.

Multi-Component Reactions (MCRs) Involving Malononitrile

Multi-component reactions offer a one-pot synthetic route, though direct evidence for the target compound is limited. A related study demonstrated the use of malononitrile, 4-methoxybenzaldehyde, and cyanoacetohydrazide to form pyridine dicarbonitriles, which can be hydrolyzed to carboxylic acids.

Proposed Pathway

  • Knoevenagel Condensation:
    4-Methoxybenzaldehyde reacts with malononitrile to form a dicyanovinyl intermediate.

  • Cyclization with Cyanoacetohydrazide:
    The intermediate undergoes cyclization in the presence of piperidine, forming a diaminopyridine dicarbonitrile derivative.

  • Hydrolysis to Carboxylic Acid:
    Treatment with concentrated HCl hydrolyzes the nitrile groups to carboxylic acids.

Limitations:

  • Low yields (<50%) due to competing side reactions.

  • Requires stringent pH control during hydrolysis.

Comparative Analysis of Methods

MethodYieldReaction TimeScalabilityKey Advantage
Heterocyclization68%24 hoursHighHigh regioselectivity
β-Keto Ester Condensation~50%12–48 hoursModerateUses inexpensive reagents
MCRs<50%48 hoursLowOne-pot synthesis

Industrial-Scale Considerations

For large-scale production, the heterocyclization method is preferred due to its reproducibility and minimal purification steps. Key industrial adaptations include:

  • Continuous Flow Synthesis: Reduces reaction time to 2–4 hours via enhanced heat transfer.

  • Catalytic Optimization: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, boosting yields to 75%.

Emerging Techniques

Recent advances focus on photocatalytic and microwave-assisted syntheses. For example, UV light irradiation of 4-methoxybenzaldehyde and acetoacetic acid in the presence of TiO₂ catalysts forms the pyridine core in 6 hours (yield: 62%). Microwave heating reduces cyclization times to 30 minutes but requires specialized equipment.

Quality Control and Characterization

Critical analytical data for the final product include:

  • ¹H NMR (DMSO-d₆): δ 1.70 (s, 6H, 2×CH₃), 7.19–7.51 (m, 4H, Ar–H), 8.58 (d, J = 14.7 Hz, 2H, pyridine–H).

  • IR (KBr): 3418 cm⁻¹ (O–H), 1702 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

TGR5 Agonism

Recent studies have identified that compounds similar to 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid act as agonists for the TGR5 receptor (G protein-coupled bile acid receptor 1). This receptor is implicated in various metabolic processes, making it a target for treating conditions such as:

  • Type 2 Diabetes (T2D) : TGR5 agonists have shown promise in improving glucose metabolism and insulin sensitivity, potentially offering new avenues for diabetes management .
  • Obesity and Dyslipidemia : The modulation of TGR5 can help regulate lipid metabolism and energy expenditure, addressing obesity-related disorders .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of dihydropyridine structures exhibit significant anticancer properties by inducing apoptosis in cancer cells while sparing normal cells . In vitro studies have demonstrated that these compounds can inhibit cell proliferation in human cancer lines such as:

  • Breast cancer
  • Lung cancer
  • Colon cancer

Anti-inflammatory Properties

There is emerging evidence suggesting that dihydropyridine derivatives possess anti-inflammatory effects. The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation, such as:

  • Inflammatory Bowel Disease (IBD)
  • Rheumatoid Arthritis

Case Study 1: TGR5 Agonists in Diabetes Management

A study conducted on a series of dihydropyridine derivatives showed that specific modifications to the 6-(4-methoxyphenyl) structure enhanced TGR5 activation. These compounds were tested in diabetic mouse models, resulting in improved glycemic control and reduced body weight gain compared to control groups.

Case Study 2: Anticancer Screening

In a comprehensive screening of synthesized dihydropyridines, including 6-(4-methoxyphenyl)-2-oxo derivatives, significant cytotoxicity was observed against several cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with analogs differing in substituents at positions 1, 4, 5, and 6:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight Key Features
This compound 6: 4-Methoxyphenyl Not reported 249.23 Moderate lipophilicity; CAS 147269-07-6
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: 4-Bromophenyl; 6: 4-hydroxy-3-methoxyphenyl Not reported 381.19 High antioxidant activity (79.05% DPPH scavenging at 12 ppm)
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: 4-Methoxyphenyl; 6: 4-hydroxy-3-methoxyphenyl Not reported 349.34 Low antioxidant activity (17.55% DPPH scavenging)
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n) 1: Benzyl; 5: 2-hydroxy-4-methoxybenzoyl 128-130 397.38 Polar due to hydroxyl groups; synthesized via reflux in methanol/K₂CO₃
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 6: 3-Chlorophenyl Not reported 249.66 Enhanced electrophilicity from chlorine; CAS 147269-19-0

Key Observations :

  • Electron-withdrawing groups (e.g., bromine, chlorine) increase antioxidant activity by stabilizing radical intermediates .
  • Hydroxyl groups (e.g., in 4n) improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
  • Methoxy groups balance lipophilicity and steric effects, making them common in CNS-targeting drugs .
Antioxidant Activity
  • High activity : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (79.05% scavenging) outperforms ascorbic acid (82.71%) .
  • Low activity : The methoxyphenyl analog (17.55%) shows reduced radical scavenging, likely due to the absence of electron-withdrawing groups .
Antimicrobial Activity
  • Pyridin-2(1H)-one derivatives exhibit moderate inhibition against Staphylococcus aureus and Escherichia coli, with MIC values correlating with docking-predicted binding affinities .
Metabolic Stability
  • The hydroxyl group at position 5 in compounds like 4n facilitates decarboxylation, whereas this compound lacks this reactivity, enhancing stability .

Biological Activity

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known by its CAS number 147269-07-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Structure and Composition

The compound has the following chemical structure:

  • Linear Formula : C₁₃H₁₁NO₄
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 147269-07-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aldehydes and ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, research highlighted the cytotoxic effects of related compounds on various cancer cell lines, including:

Cell LineCompound TestedInhibition Percentage
HCT-15 (Colorectal)This compound>50%
MCF-7 (Breast)Similar derivativesSignificant cytotoxicity
PC-3 (Prostate)Various dihydropyridine derivativesNotable inhibition

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies evaluated its effectiveness against a range of bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated moderate antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is believed to involve interaction with specific molecular targets. Docking studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in cancer progression and microbial resistance. For example, the compound may inhibit topoisomerases or other critical enzymes that facilitate DNA replication in cancer cells .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and tested their effects on human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against HCT-15 and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of various dihydropyridine derivatives against clinical isolates. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Q & A

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves condensation reactions followed by cyclization . For example:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with aminopyridine derivatives under acidic or basic conditions.
  • Step 2 : Cyclization via intramolecular nucleophilic attack, often catalyzed by transition metals (e.g., palladium or copper) in solvents like DMF or toluene .
    Critical parameters include temperature control (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Yields range from 40–65% depending on substituent steric effects .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic techniques :
    • 1H/13C NMR : Confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, carboxylic proton at δ 12–14 ppm) .
    • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (2-oxo group) .
  • Elemental analysis : Validates molecular formula (e.g., C14H13NO4) with <0.5% deviation .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against targets like COX-2 or kinases using fluorometric assays .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding affinity to targets (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the methoxyphenyl ring .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with IC50 values to design analogs .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Re-evaluate purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
  • Control solvent effects : Test bioactivity in DMSO vs. saline to rule out solvent-induced artifacts .
  • Cross-validate assays : Compare results from independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. How can the synthesis be scaled for in vivo studies while maintaining reproducibility?

  • Flow chemistry : Optimize continuous-flow reactors for cyclization steps to reduce batch variability .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate stability .
  • Lyophilization : Stabilize the carboxylic acid form for long-term storage .

Q. What advanced characterization techniques elucidate its mechanism of action?

  • X-ray crystallography : Resolve 3D structure to identify key interactions with protein targets (e.g., hydrogen bonds with Arg120 in COX-2) .
  • Metabolomics : Track cellular metabolite changes via LC-MS after treatment to identify affected pathways .

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